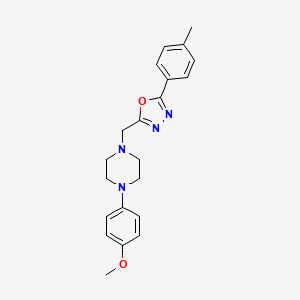

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-16-3-5-17(6-4-16)21-23-22-20(27-21)15-24-11-13-25(14-12-24)18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEJAXSXPUTMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a hydrazine derivative to form the oxadiazole ring. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Substitution at the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the C5 position (adjacent to the p-tolyl group) due to electron-withdrawing effects from the heterocycle. Key reactions include:

The C2 position (linked to the piperazinylmethyl group) is less reactive due to steric hindrance and electronic deactivation .

Nucleophilic Reactions at the Piperazine Moiety

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Conditions : K₂CO₃/DMF, 60°C, 4–6 hrs

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Et₃N/CH₂Cl₂, RT, 2 hrs

Functional Group Transformations of the Methoxy Substituent

The 4-methoxyphenyl group undergoes demethylation under acidic conditions:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Demethylation | HBr/AcOH, reflux, 8 hrs | 4-Hydroxyphenyl-piperazine derivative | Intermediate for further functionalization |

Oxidation of the Methylene Bridge

-

Reagent : KMnO₄/H₂SO₄

-

Product : Ketone derivative (via oxidation of –CH₂– to –C=O)

Yield : 55%

Reduction of the Oxadiazole Ring

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring participates in cycloadditions with dipolarophiles like nitriles:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | CuI/Et₃N, 80°C | Triazole derivatives | Regioselective at C2–N3 bond |

Key Research Findings

-

Antimicrobial Activity : Derivatives with halogenated oxadiazole rings (e.g., bromo, chloro) show enhanced antibacterial activity against S. aureus and E. coli (MIC = 2–8 µg/mL) .

-

Enzyme Inhibition : Piperazine-modified analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.1–1.3 µM) .

-

Stability : The oxadiazole ring is stable under physiological pH but degrades in strongly acidic/basic conditions .

Reaction Optimization Insights

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves several steps:

- Formation of Intermediate Compounds : The initial step often includes the reaction of 4-methoxyphenylpiperazine with an appropriate aldehyde to form a Schiff base.

- Cyclization : This intermediate is cyclized with a hydrazine derivative to construct the oxadiazole ring.

- Purification : The final product is purified using techniques such as column chromatography.

The compound's structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry, which provide insights into its molecular properties and confirm the presence of functional groups.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Biologically, this compound is being investigated for its role as a biochemical probe or ligand in receptor studies. Its ability to interact with various biological targets makes it valuable for understanding receptor-ligand interactions and signaling pathways .

Medicine

The pharmacological properties of this compound have been explored in several studies:

- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity by inhibiting specific cancer cell lines. The compound has shown promise as a kinase inhibitor through molecular docking studies that suggest it can bind effectively to the active sites of kinases involved in cancer progression .

- Neuropharmacological Effects : Given the presence of the piperazine moiety, the compound may also exhibit neuropharmacological effects, potentially acting on serotonin receptors and influencing mood or anxiety disorders.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study focused on synthesizing various oxadiazole derivatives demonstrated that certain derivatives exhibited potent activity against human cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through modulation of key signaling pathways .

- Receptor Binding Studies : In another case study, researchers investigated the binding affinity of this compound to various receptors. Results indicated strong interactions with serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-(4-Methylphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

- 2-((4-(4-Ethoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

- 2-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C23H29N3O2

- Molecular Weight: 405.50 g/mol

- CAS Number: 898455-48-6

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer research. Various studies have highlighted its potential as an anticancer agent through different mechanisms.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells:

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, likely through the activation of intrinsic pathways and the inhibition of anti-apoptotic proteins. This action is supported by molecular docking studies that suggest strong binding interactions with target proteins involved in cell survival and proliferation.

Case Studies and Research Findings

-

Cytotoxicity Assays:

- A study evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated IC50 values ranging from 0.67 µM to 1.18 µM, showcasing its potency compared to standard chemotherapeutics like staurosporine .

- Molecular Docking Studies:

- Mechanism-Based Approaches:

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.87 | Induction of apoptosis |

| HCT116 | 0.80 | Cell cycle arrest |

| PC3 | 0.67 | Inhibition of VEGFR-2 kinase |

| SW1116 | 1.18 | Disruption of anti-apoptotic signaling |

Q & A

Q. What is the synthetic route for 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole, and how are intermediates characterized?

The compound is synthesized via a multi-step protocol:

- Step 1 : React 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate.

- Step 2 : Hydrazide formation by treating the ester with excess hydrazine hydrate.

- Step 3 : Cyclization using carbon disulfide and KOH to generate the oxadiazole-thiol intermediate.

- Step 4 : Alkylation with 2-bromoacetophenone derivatives to yield final products. Characterization involves 1H/13C-NMR (e.g., N-CH2 protons at 3.83–3.84 ppm, S-CH2 at 5.09–5.17 ppm) and HRMS (M+1 peaks matching theoretical values) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H-NMR : Identifies aliphatic/aromatic protons (e.g., piperazine CH2 at δ 2.56–2.99 ppm, methoxy group at δ 3.67 ppm) .

- 13C-NMR : Confirms carbons in oxadiazole (163.85–165.25 ppm) and piperazine (51.30–52.51 ppm) rings .

- HRMS : Validates molecular weight (e.g., [M+H]+ = 443.1539 for fluorophenyl derivatives) .

Q. How is purity assessed during synthesis?

Purity is monitored via TLC (e.g., hexane:ethyl acetate 50:50, Rf = 0.68) and confirmed by sharp melting points (e.g., 156–158°C for related analogs) . Recrystallization from ethanol removes impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Reaction Time : Extending alkylation to 12 hours improves yields (e.g., 89.1% for 4b) .

- Solvent Choice : Using acetone with K2CO3 enhances nucleophilic substitution efficiency .

- Temperature Control : Reflux in ethanol for cyclization minimizes side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural Validation : Ensure compound integrity via X-ray crystallography (e.g., dihedral angles between oxadiazole and aryl groups influence activity) .

- Assay Standardization : Use consistent enzyme models (e.g., HDAC6 inhibition vs. MAO-A/B assays) .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on piperazine alter binding to MAO isoforms) .

Q. How is the compound’s blood-brain barrier (BBB) permeability evaluated for CNS targets?

- In Silico Prediction : Tools like SwissADME calculate logP (2.5–3.1) and polar surface area (<90 Ų), indicating moderate BBB penetration .

- In Vitro Models : Use MDCK-MDR1 cells to measure permeability coefficients (e.g., Papp > 5 × 10⁻⁶ cm/s) .

- Metabolic Stability : Assess hepatic microsomal degradation (t1/2 > 30 mins supports viability) .

Q. What methodologies identify the compound’s mechanism of action in cancer cells?

- Docking Studies : Target HDAC6 (PDB: 5EDU) or MAO-A (PDB: 2Z5X) to map binding interactions (e.g., hydrogen bonds with Glu34 or Phe352) .

- Gene Expression Profiling : RNA-seq after treatment reveals pathways like apoptosis (e.g., Bax/Bcl-2 ratio) .

- Enzymatic Assays : Measure IC50 against purified targets (e.g., HDAC6 IC50 = 0.8 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.